molecular formula C14H15NOS B262918 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide

2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B262918
M. Wt: 245.34 g/mol
InChI Key: CZKHXYOHYGRKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of certain receptors and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the expression of certain inflammatory genes. In vivo studies have demonstrated that this compound can alleviate pain and reduce fever in animal models. It has also been shown to exhibit antitumor and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other pharmacologically active compounds, this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action. Understanding how this compound exerts its pharmacological effects could lead to the development of more potent and selective drugs. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Finally, further studies are needed to determine the safety and toxicity of this compound, particularly in vivo, to assess its potential for clinical use.

Synthesis Methods

The synthesis of 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 2-bromoethyl thiophene with 2-aminotoluene in the presence of a palladium catalyst to form 2-methyl-N-[2-(thiophen-2-yl)ethyl]aniline. The second step involves the reaction of 2-methyl-N-[2-(thiophen-2-yl)ethyl]aniline with benzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess antitumor and antimicrobial properties. In pharmacology, this compound has been shown to modulate the activity of certain receptors and enzymes, making it a potential candidate for drug development. In biochemistry, this compound has been shown to interact with proteins and nucleic acids, making it a useful tool for studying protein-ligand and protein-nucleic acid interactions.

properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C14H15NOS/c1-11-5-2-3-7-13(11)14(16)15-9-8-12-6-4-10-17-12/h2-7,10H,8-9H2,1H3,(H,15,16)

InChI Key

CZKHXYOHYGRKFC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=CS2

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=CS2

Origin of Product

United States

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